molecular formula C12H14 B11936793 (1-Cyclobutylvinyl)benzene

(1-Cyclobutylvinyl)benzene

Katalognummer: B11936793
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: SZLQQXGZBKFXBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Cyclobutylvinyl)benzene is an organic compound with the molecular formula C12H14 It is a derivative of benzene, where a cyclobutylvinyl group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclobutylvinyl)benzene typically involves the reaction of cyclobutylmethyl chloride with a suitable base to form the cyclobutylvinyl intermediate, which is then reacted with benzene under Friedel-Crafts alkylation conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Cyclobutylvinyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Ethyl-substituted benzene.

    Substitution: Brominated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

(1-Cyclobutylvinyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1-Cyclobutylvinyl)benzene involves its interaction with various molecular targets and pathways. The cyclobutylvinyl group can influence the reactivity and binding affinity of the compound, making it a valuable tool in studying molecular interactions and reaction mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylbenzene: Similar structure but lacks the vinyl group.

    Vinylbenzene (Styrene): Contains a vinyl group but lacks the cyclobutyl group.

    Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclobutyl group.

Uniqueness

(1-Cyclobutylvinyl)benzene is unique due to the presence of both a cyclobutyl and a vinyl group attached to the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C12H14

Molekulargewicht

158.24 g/mol

IUPAC-Name

1-cyclobutylethenylbenzene

InChI

InChI=1S/C12H14/c1-10(12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,12H,1,5,8-9H2

InChI-Schlüssel

SZLQQXGZBKFXBV-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1CCC1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.